molecular formula C18H19N3O2 B5630922 2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B5630922
M. Wt: 309.4 g/mol
InChI Key: FTJYCGBLYICOGL-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound with a complex structure that includes an amino group, a dimethoxyphenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and ammonium acetate in the presence of a catalyst such as iron (III) phosphate . The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Catalysts that are reusable and environmentally friendly, such as iron (III) phosphate, are preferred for industrial applications to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline or tetrahydroquinoline derivatives, depending on the reagents used.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific structural features, such as the presence of both amino and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-15-8-7-11(9-16(15)23-2)17-12-5-3-4-6-14(12)21-18(20)13(17)10-19/h7-9H,3-6H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYCGBLYICOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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